molecular formula C7H3ClF3NO4S B074855 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene CAS No. 1550-27-2

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

Cat. No. B074855
CAS RN: 1550-27-2
M. Wt: 289.62 g/mol
InChI Key: BDIMBZRJVHLTPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene can be analyzed through the reactions involving chloromethylbenzenes with aromatic nitro compounds in specific conditions, which might share similar pathways or conditions used for its synthesis. Although the direct synthesis was not detailed, related processes involve the reaction of chloro compounds with aromatic nitro compounds in trifluoromethanesulfonic acid, suggesting a potential method for synthesizing similar compounds under specific conditions such as temperature and solvent environment (Austin & Ridd, 1994).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, such as its isomers, has been determined using crystallography. These studies reveal conformational details, including dihedral angles between benzene rings and packing in the crystal structure, which provide insights into the spatial arrangement and potential reactivity of the compound (Lynch & Mcclenaghan, 2003).

Chemical Reactions and Properties

While specific reactions and properties of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene are not detailed, related chemical structures exhibit a range of reactions, such as nucleophilic addition, suggesting that the compound could engage in similar chemical behavior. This reactivity can be influenced by the presence of nitro, chloro, and trifluoromethylsulfonyl groups in the compound, affecting its reaction pathways and outcomes (Gayathri & Arivazhagan, 2012).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene would depend on its molecular structure and interactions. While specific data for this compound were not found, analogous compounds' physical properties could provide indirect insights, where the electron-withdrawing groups like trifluoromethylsulfonyl significantly influence these characteristics (Haas et al., 1996).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and chemical compatibility of 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene are influenced by its functional groups. The presence of the nitro and trifluoromethylsulfonyl groups likely contributes to its reactivity, especially in electrophilic and nucleophilic reactions. However, specific chemical properties were not detailed in the available literature but can be inferred based on related chemical behavior and structural analysis (Filatov et al., 2012).

Scientific Research Applications

Application 1: Electrochemical Oxidation

  • Summary of the Application : This compound is used in the electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene to 2-nitro-4-methylsulfonylbenzoic acid. This process is important because it provides a green synthesis approach for 2-nitro-4-methylsulfonylbenzoic acid production, which is urgent due to the large amount of waste acid and nitrogen oxide generated by the traditional nitric acid oxidation procedure .
  • Methods of Application or Experimental Procedures : The oxidation is achieved under ambient pressure and temperature by employing molybdate as the catalyst and graphite rod as the anode. By optimizing the catalyst dosage, phase transfer catalyst dosage, reactant concentration, electrolyte concentration, cell voltage, and reaction time, a selectivity of 95.16% was realized in acidic media with the conversion of 57.37% .
  • Results or Outcomes : The results demonstrated that molybdate in the form of Mo 2 O 72− can catalyze the oxidation of 2-nitro-4-methylsulfonyltoluene in acidic media. The compound loses hydrogen from the methyl group, subsequently accepts oxygen, and finally converts into 2-nitro-4-methylsulfonylbenzoic acid .

Application 2: Synthesis of Trifluoromethylpyridines

  • Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include 2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene, are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO4S/c8-5-2-1-4(3-6(5)12(13)14)17(15,16)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIMBZRJVHLTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364271
Record name 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
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Molecular Weight

289.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethylsulfonyl)chlorobenzene

CAS RN

1550-27-2
Record name 1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1550-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-nitro-4-trifluoromethanesulfonylbenzene
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